2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of trifluoroacetates This compound is characterized by the presence of an amino group, a nitrophenyl group, and a trifluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate typically involves the reaction of 2-amino-2-(3-nitrophenyl)ethanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the anhydride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate exerts its effects depends on the specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The trifluoroacetate moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoroacetate: A related compound with similar trifluoroacetate functionality but different substituents.
2-Amino-2-(4-nitrophenyl)ethyl 2,2,2-trifluoroacetate: A structural isomer with the nitro group in a different position on the phenyl ring.
Uniqueness
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical and biological properties compared to its isomers and related compounds.
Properties
Molecular Formula |
C10H9F3N2O4 |
---|---|
Molecular Weight |
278.18 g/mol |
IUPAC Name |
[2-amino-2-(3-nitrophenyl)ethyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3N2O4/c11-10(12,13)9(16)19-5-8(14)6-2-1-3-7(4-6)15(17)18/h1-4,8H,5,14H2 |
InChI Key |
JTUIPVCRKKCKLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(COC(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.